molecular formula C23H17ClN4O2S B3557880 3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B3557880
M. Wt: 448.9 g/mol
InChI Key: HEWRQWOJQCZYPY-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a benzotriazole moiety, and various substituents such as chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Benzotriazole Moiety: The benzotriazole moiety is introduced via a coupling reaction with an appropriate benzotriazole derivative.

    Substitution Reactions: Chlorine and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carboxamide group, converting them to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
  • 2-chloro-N-(4-chlorophenethyl)acetamide

Uniqueness

3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its benzothiophene-benzotriazole core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-13-11-18-19(27-28(26-18)14-7-9-15(30-2)10-8-14)12-17(13)25-23(29)22-21(24)16-5-3-4-6-20(16)31-22/h3-12H,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWRQWOJQCZYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
3-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzothiophene-2-carboxamide

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